Methyl thieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl thieno[3,2-b]pyridine-2-carboxylate is a compound that is part of a broader class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of significant interest due to their potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of thieno[3,2-b]pyridine derivatives has been explored through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which proceeds with selectivity toward the 4-position, yielding 4-bromothieno[2,3-b]pyridine as a building block for further reactions . Another method includes a multicomponent synthesis of functionalized thieno[2,3-b]pyridines through condensation reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents .
Molecular Structure Analysis
The molecular structure of various thieno[2,3-b]pyridine derivatives has been studied using X-ray structural analysis. This analysis has provided detailed insights into the arrangement of atoms within the molecules and the overall molecular geometry .
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives exhibit a range of reactivity, allowing for the formation of various compounds. For instance, ethyl 1-aminothieno[2,3-b]pyridine-2-carboxylates can be converted into amino acids or undergo reactions with acetic anhydride to yield new heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines . Additionally, the displacement of methylthio groups in certain thieno[2,3-d]pyrimidine derivatives by amines and their reactions with acetylating agents have been described, leading to a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-b]pyridine-2-carboxylate derivatives are influenced by their molecular structure and the substituents attached to the core heterocyclic framework. These properties are crucial for their biological activity and potential therapeutic applications. For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have been evaluated for their ability to inhibit tumor cell growth, with certain compounds showing significant effects on apoptosis in the NCI-H460 cell line .
Scientific Research Applications
Fluorescence Studies in Antitumor Applications
Methyl thieno[3,2-b]pyridine-2-carboxylate derivatives have been evaluated for their potential in antitumor applications. For instance, Carvalho et al. (2013) explored the photophysical properties (absorption and fluorescence) of various 6-(hetero)arylthieno[3,2-b]pyridine derivatives. These compounds showed significant fluorescence quantum yields and exhibited solvatochromic behavior, indicating their potential use in antitumor treatments and as candidates for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Tumor Cell Growth Inhibition
Several studies have shown the efficacy of this compound derivatives in inhibiting tumor cell growth. Queiroz et al. (2011) synthesized and evaluated the growth inhibitory activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates on human tumor cell lines, finding promising compounds that altered cell cycle distribution and induced apoptosis in specific cell lines (Queiroz et al., 2011).
Synthesis and Antitumoral Activities
Further research by Queiroz et al. (2010) involved the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluating their antitumoral activity against various human tumor cell lines. They established some structure-activity relationships within each series and identified the most promising compounds (Queiroz et al., 2010).
Anti-Hepatocellular Carcinoma Activity
A study by Abreu et al. (2011) evaluated the anti-hepatocellular carcinoma activity of thieno[3,2-b]pyridine derivatives. They identified key elements for anti-HCC activity and noted the potential of these compounds as scaffolds for further synthesis of more potent analogs (Abreu et al., 2011).
Synthetic Utility in Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate derivatives have been used to construct various new heterocyclic systems. For example, Madkour et al. (2010) demonstrated the synthesis of different thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives using this compound (Madkour et al., 2010).
Annelation of the 2-Aminopyran-4-one Ring
Volovenko et al. (1983) explored the reaction of arylacetonitriles with methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. This study led to the formation of new heterocyclic systems, demonstrating the compound's utility in synthesizing diverse molecular structures (Volovenko et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been reported to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2 and topoisomerase ii .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence pathways related to apoptosis and dna replication .
Result of Action
Related compounds have been reported to induce apoptosis and inhibit dna replication .
properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDGNOLDYYRKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621963 | |
Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478149-02-9 | |
Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thieno[3,2-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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